CypD-IN-3

Cyclophilin D Isoform Selectivity Mitochondrial Permeability Transition

CypD-IN-3 is a macrocyclic cyclophilin D inhibitor engineered via DNA-templated library screening for isoform discrimination. Unlike pan-cyclophilin binders (CsA, alisporivir), it delivers 10 nM CypD IC50 with 21–110× selectivity over CypA, CypB, and CypE. Validated mPTP inhibition at 10 μM in isolated mitochondria confirms functional target engagement. This selectivity eliminates confounding polypharmacology—critical for clean phenotypic interpretation in ischemia-reperfusion, neurodegeneration (Alzheimer's, Parkinson's, MS), and oxidative stress models. Procure CypD-IN-3 when unambiguous CypD attribution is essential.

Molecular Formula C53H61N7O11
Molecular Weight 972.1 g/mol
Cat. No. B12396379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypD-IN-3
Molecular FormulaC53H61N7O11
Molecular Weight972.1 g/mol
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6
InChIInChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1
InChIKeyZHNYUSCORILKFS-FCZRSVTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CypD-IN-3: A High-Affinity, Subtype-Selective Cyclophilin D Inhibitor for Mitochondrial Research and Drug Discovery Procurement


CypD-IN-3 (CAS 2651994-75-9) is a macrocyclic small-molecule inhibitor engineered for selective targeting of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase that acts as a key positive regulator of the mitochondrial permeability transition pore (mPTP) [1]. Unlike broad-spectrum cyclophilin inhibitors such as cyclosporine A (CsA) or alisporivir that bind multiple cyclophilin isoforms with varying affinities, CypD-IN-3 was developed through a DNA-templated library screening and structure-guided optimization campaign specifically to achieve isoform discrimination [1]. The compound exhibits nanomolar affinity for CypD (IC50 = 10 nM) and demonstrates measurable selectivity against other cyclophilin family members, providing a tool compound with reduced confounding polypharmacology for studies requiring clean interrogation of CypD-mediated mitochondrial events [1].

CypD-IN-3: Why Class-Level Cyclophilin Inhibitors Are Not Interchangeable for CypD-Targeted Applications


Cyclophilin D (CypD) shares high sequence and structural homology with other cyclophilin isoforms (CypA, CypB, CypC, CypE), and most existing cyclophilin inhibitors—including cyclosporine A, alisporivir (Debio 025), and NIM811—exhibit broad-spectrum binding that fails to discriminate between family members [1]. This lack of selectivity introduces significant confounding variables in experimental systems, as off-target inhibition of CypA or CypB can modulate immune signaling, viral replication, and protein folding pathways independently of mitochondrial mPTP regulation [2]. Procurement of a generic cyclophilin inhibitor for CypD-focused studies therefore carries the risk of ambiguous phenotypic interpretation and reduced assay specificity. The quantitative differentiation evidence presented below establishes that CypD-IN-3 offers a measurable selectivity advantage over both pan-cyclophilin inhibitors and alternative small-molecule CypD ligands, making generic substitution scientifically unsound for applications requiring clean CypD target engagement.

CypD-IN-3: Head-to-Head Quantitative Differentiation Data vs. Alternative Cyclophilin D Inhibitors


CypD-IN-3 Exhibits 110-Fold Selectivity for CypD Over CypA Compared to Pan-Cyclophilin Binders

CypD-IN-3 demonstrates a selectivity window of 110-fold for CypD (IC50 = 0.01 μM) relative to CypA (IC50 = 1.1 μM) in direct biochemical assays measuring peptidyl-prolyl isomerase (PPIase) activity [1]. In contrast, pan-cyclophilin inhibitors such as cyclosporine A (CsA) bind CypD and CypA with comparable nanomolar affinity (CsA CypD IC50 = 7 nM; CypA IC50 = 6 nM), providing essentially no isoform discrimination [2]. The quantified difference in selectivity ratio (110:1 for CypD-IN-3 vs. ~1.2:1 for CsA) represents a measurable reduction in CypA-mediated off-target engagement.

Cyclophilin D Isoform Selectivity Mitochondrial Permeability Transition Target Engagement Off-Target Profiling

CypD-IN-3 Delivers 21-Fold Selectivity for CypD Over CypB, Mitigating ER Stress Pathway Interference

Biochemical profiling reveals that CypD-IN-3 inhibits CypD (IC50 = 0.01 μM) with 21-fold greater potency than CypB (IC50 = 0.21 μM) in PPIase activity assays [1]. This selectivity is structurally encoded through macrocycle interactions with non-conserved residues in the CypD S2 pocket—an exo-site absent in the CypB active site architecture—as confirmed by X-ray co-crystal structures [1]. Broad-spectrum cyclophilin inhibitors such as alisporivir (Debio 025) and NIM811 lack this isoform discrimination and potently inhibit both CypD and CypB with similar affinities.

Cyclophilin B CypB Selectivity ER Stress Target Specificity Cyclophilin Inhibitor

CypD-IN-3 Inhibits mPTP Opening in Isolated Mitochondria at Concentrations Consistent with Cellular Target Engagement

Functional validation in isolated mitochondria demonstrates that CypD-IN-3 at 10 μM effectively inhibits calcium-induced mitochondrial permeability transition pore (mPTP) opening, the canonical CypD-dependent pathological event [1][2]. While direct IC50 values for mPTP inhibition are not reported for CypD-IN-3, related macrocyclic CypD inhibitors from the same discovery series exhibit mPTP inhibition IC50 values ranging from 1.4 μM to 132 μM [3]. The observed inhibition at 10 μM places CypD-IN-3 within the functional potency range of tool compounds suitable for cellular and ex vivo mitochondrial studies.

mPTP Inhibition Mitochondrial Swelling Calcium Retention Capacity Functional Assay Cyclophilin D

CypD-IN-3 Demonstrates 31-Fold Selectivity for CypD Over CypE, Addressing an Emerging Selectivity Hurdle in Cyclophilin Tool Compounds

Biochemical selectivity profiling shows that CypD-IN-3 inhibits CypD (IC50 = 0.01 μM) with 31-fold greater potency than CypE (IC50 = 0.31 μM) [1]. This differentiation is mechanistically significant, as CypE has emerged as a distinct therapeutic target in its own right—the same discovery effort that produced CypD-IN-3 also yielded the first CypE-selective inhibitor through deliberate S2 pocket engineering [1]. The 31-fold selectivity margin ensures that CypD-IN-3 can be deployed in experimental systems where CypE activity may confound interpretation, such as models of viral replication or RNA processing.

Cyclophilin E CypE Selectivity Isoform Discrimination Cyclophilin Inhibitor Tool Compound Validation

CypD-IN-3: Validated Research Applications and Procurement Decision Scenarios


Mitochondrial Permeability Transition Pore (mPTP) Mechanistic Studies Requiring CypD-Specific Pharmacological Validation

Researchers investigating mPTP regulation in isolated mitochondria or permeabilized cell systems should select CypD-IN-3 to establish CypD-dependence of observed phenotypes. The compound's 21- to 110-fold selectivity over CypA, CypB, and CypE (Section 3, Evidence Items 1, 2, and 4) provides a cleaner pharmacological tool than cyclosporine A or alisporivir, which lack isoform discrimination and introduce confounding effects on immune signaling and viral replication [1]. The validated inhibition of mPTP opening at 10 μM in isolated mitochondria (Section 3, Evidence Item 3) confirms functional target engagement at concentrations achievable in ex vivo assays [1].

Ischemia-Reperfusion Injury (IRI) and Neurodegenerative Disease Models Where Mitochondrial Protection Is the Primary Readout

CypD-IN-3 is suitable for in vitro and ex vivo models of ischemia-reperfusion injury, oxidative stress, and neurodegeneration—including Alzheimer's disease, Parkinson's disease, and multiple sclerosis—where CypD-mediated mPTP opening is a central pathological driver [1][2]. The compound's biochemical selectivity profile (IC50 CypD = 10 nM) and functional mPTP inhibition at 10 μM support its use in primary hepatocyte, cardiomyocyte, and neuronal cultures to assess mitochondrial protection [3]. Procurement is indicated when the research objective requires attribution of protective effects specifically to CypD inhibition rather than to broad-spectrum cyclophilin modulation.

Structure-Activity Relationship (SAR) Campaigns and Chemical Probe Development Targeting Cyclophilin Isoform Selectivity

Medicinal chemistry teams developing next-generation cyclophilin inhibitors should utilize CypD-IN-3 as a benchmark compound for isoform selectivity. The X-ray co-crystal structures that guided CypD-IN-3 optimization revealed critical S2 pocket interactions that discriminate CypD from other cyclophilin isoforms [1]. This structural information provides a validated template for rational design of CypD-selective ligands and serves as a positive control for high-throughput screening campaigns aimed at identifying novel CypD modulators. The compound's well-characterized IC50 values across four cyclophilin isoforms (CypD, CypA, CypB, CypE) establish a quantitative selectivity benchmark against which new chemical entities can be evaluated [1].

Target Deconvolution Studies Requiring Pharmacological Confirmation of CypD Genetic Knockout or Knockdown Phenotypes

Investigators using CypD knockout (Ppif-/-) mice or siRNA-mediated CypD knockdown should procure CypD-IN-3 for orthogonal pharmacological validation of genotype-phenotype relationships. The compound provides a chemical tool to confirm that observed mitochondrial protection arises specifically from loss of CypD function rather than from compensatory mechanisms [1]. The selectivity data (Section 3) support the conclusion that effects observed with CypD-IN-3 are predominantly CypD-mediated, whereas the same experiment performed with cyclosporine A would be confounded by calcineurin inhibition and broad cyclophilin binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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